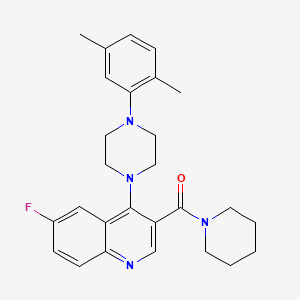
(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C27H31FN4O and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with the CAS number 1326905-91-2, is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structure suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
This compound features:
- Quinoline scaffold : Known for its extensive biological activity.
- Piperazine and piperidine rings : These enhance interaction capabilities with biological targets.
The molecular formula is C27H31FN4O and it has a molecular weight of 446.6 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique arrangement of its structural components may allow it to disrupt normal biological functions, leading to therapeutic effects.
Predicted Biological Activities
Based on computational studies, this compound is predicted to exhibit several biological activities, including:
- Antimicrobial : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer : The quinoline structure is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |
| 1-(2-Pyridyl)piperazine | Piperazine ring with pyridine | CNS activity |
| 6-Fluoroquinolone | Fluorine-substituted quinolone | Antibacterial |
The unique combination of piperazine and piperidine rings along with a fluoroquinoline structure in this compound may enhance its bioactivity compared to simpler analogs .
Antibacterial Activity
In a study evaluating various quinoline derivatives, compounds similar to this compound were found to exhibit low micromolar minimal inhibitory concentrations (MIC) against clinically relevant bacteria . This indicates strong potential as a broad-spectrum antibacterial agent.
Anticancer Potential
Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can effectively target cancer cells while sparing normal cells .
Properties
IUPAC Name |
[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZNMQIFTUZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














